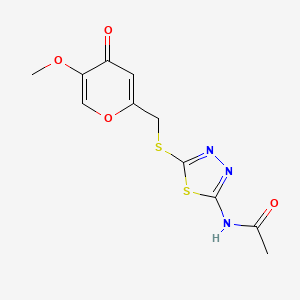
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O4S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that incorporates both a thiadiazole and a pyran moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O4S2 |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)O |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole and pyran moieties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Cytotoxicity Assays : In vitro assays using MTT and other colorimetric methods have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against HeLa and MCF-7 cell lines. For example, a compound similar to the one studied showed an IC50 of 29 μM against HeLa cells .
- Mechanisms of Action : The biological activity is thought to be mediated through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Thiadiazole derivatives have been reported to inhibit kinases that are critical for tumor growth .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.
- Docking Studies : Molecular docking studies suggest that the compound can effectively bind to the active site of acetylcholinesterase, leading to enhanced cholinergic activity, which is beneficial in treating Alzheimer's disease .
- Comparative Potency : Some derivatives have shown more potent inhibitory effects than established drugs like donepezil, with IC50 values as low as 0.6 µM reported for certain analogs .
Study 1: Synthesis and Evaluation
A study conducted on related thiadiazole derivatives demonstrated their synthesis and subsequent biological evaluation. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could potentially serve as leads for developing new neuroprotective agents .
Eigenschaften
IUPAC Name |
N-[5-[(5-methoxy-4-oxopyran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-6(15)12-10-13-14-11(20-10)19-5-7-3-8(16)9(17-2)4-18-7/h3-4H,5H2,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQAXFVHRFZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















